molecular formula C13H11N3OS B6348191 4-(Furan-2-yl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine CAS No. 1354924-58-5

4-(Furan-2-yl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine

Cat. No.: B6348191
CAS No.: 1354924-58-5
M. Wt: 257.31 g/mol
InChI Key: XMRQDIYWPBZPKA-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine core substituted with furan and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might involve the following steps:

    Formation of Intermediates: Starting with furan and thiophene derivatives, intermediates are formed through reactions such as halogenation or nitration.

    Cyclization: The intermediates undergo cyclization reactions in the presence of catalysts or under specific temperature and pressure conditions to form the pyrimidine core.

    Substitution: The final step involves the substitution of the amino group at the 2-position of the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-(Furan-2-yl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound can be used as a probe in biological assays to study enzyme activity or cellular processes.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Furan-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine: Similar structure but lacks the methyl group on the thiophene ring.

    4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine: Similar structure but has a furan ring instead of a thiophene ring.

Uniqueness

4-(Furan-2-yl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine is unique due to the presence of both furan and thiophene rings, which can impart distinct electronic and steric properties

Properties

IUPAC Name

4-(furan-2-yl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-8-4-5-12(18-8)10-7-9(15-13(14)16-10)11-3-2-6-17-11/h2-7H,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRQDIYWPBZPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC(=NC(=C2)C3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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